Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate
Description
Properties
Molecular Formula |
C13H13Cl2NO4 |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate |
InChI |
InChI=1S/C13H13Cl2NO4/c1-3-19-7-9(13(18)20-4-2)11(17)8-5-6-10(14)16-12(8)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
OEWIHUFEAFZGBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=C(C(=O)C1=C(N=C(C=C1)Cl)Cl)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate involves a multi-step process utilizing key precursors. The general synthetic route comprises the preparation of 2,6-dichloropyridine, its conversion to 2,6-dichloropyridine-3-carbonyl chloride, and subsequent coupling with ethyl 3-ethoxyprop-2-enoate. This strategic approach leverages established chemical transformations to construct the target molecule with optimal efficiency and yield.
The overall synthetic pathway can be represented as follows:
- Preparation of 2,6-dichloropyridine from pyridine or 2-chloropyridine
- Functionalization to obtain 2,6-dichloropyridine-3-carboxylic acid
- Conversion to 2,6-dichloropyridine-3-carbonyl chloride
- Coupling reaction with ethyl 3-ethoxyprop-2-enoate
Each step requires specific reaction conditions and careful control of parameters to achieve high yields and purity of the target compound.
Precursor Preparation Methods
Synthesis of 2,6-dichloropyridine
The preparation of 2,6-dichloropyridine, a critical starting material, can be accomplished through several methods. The most efficient approach involves direct chlorination of 2-chloropyridine or pyridine.
Chlorination of 2-chloropyridine
According to patent US5112982A, 2,6-dichloropyridine can be synthesized by reacting 2-chloropyridine with chlorine in a liquid phase without a catalyst at elevated temperatures. This catalyst-free approach offers significant advantages in terms of selectivity and purity compared to traditional methods.
Table 1: Reaction Conditions for 2,6-dichloropyridine Synthesis from 2-chloropyridine
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Temperature | ≥160°C (preferably ≥180°C) | Higher temperature improves selectivity |
| Catalyst | None | Absence of catalyst prevents formation of black impurities |
| Pressure | Atmospheric | Can also be performed under slight pressure |
| Reaction time | Variable (55-130 hours) | Depends on temperature and concentration |
| Starting material | 2-chloropyridine or mixture with 2,6-dichloropyridine | Recycled mixtures can be used |
An example procedure from the patent demonstrates the efficacy of this approach: When the reaction was carried out at 150°C and atmospheric pressure for approximately 130 hours, the resulting mixture contained 84% of 2,6-dichloropyridine along with 4% of 2,3-dichloropyridine, 5% of 2,3,5-trichloropyridine, 5% of 2,3,5,6-tetrachloropyridine, and 1% of pentachloropyridine.
Alternative preparation methods
Alternative approaches to obtaining 2,6-dichloropyridine include:
Gaseous phase photo-chlorination of pyridine : This method produces a mixture of 2-chloropyridine and 2,6-dichloropyridine, which can be further processed to obtain high-purity 2,6-dichloropyridine.
Metal-catalyzed transformations : As indicated in search result, Grignard reactions involving 2,6-dichloropyridine have been reported, suggesting that this compound can participate in various metal-catalyzed transformations. For example, the reaction of 2,6-dichloropyridine with ethylmagnesium bromide in the presence of NiCl₂(dppp) catalyst results in 2,6-diethylpyridine with 89% yield.
Borylation reactions : The preparation of (2,6-dichloropyridin-3-yl)boronic acid from 2,6-dichloropyridine using lithiation followed by reaction with triisopropyl borate has been documented.
Synthesis of ethyl 3-ethoxyprop-2-enoate
Ethyl 3-ethoxyprop-2-enoate (also known as ethyl 3-ethoxypropionate) is a crucial reagent for the final coupling step. According to search results and, this compound can be prepared through the addition reaction of absolute ethanol and ethyl acrylate in the presence of a catalyst.
Tubular reactor method
Patent CN104016861A describes an efficient continuous process for preparing ethyl 3-ethoxyprop-2-enoate using a fixed-bed system with an anion-exchange resin catalyst.
Table 4: Reaction Parameters for Ethyl 3-ethoxyprop-2-enoate Synthesis
| Parameter | Value/Range | Notes |
|---|---|---|
| Reactor type | Fixed-bed tubular or tower reactor | Provides efficient mixing and heat transfer |
| Catalyst | Anion-exchange resin | 0.1-20% by weight relative to ethyl acrylate |
| Ethanol:Ethyl acrylate molar ratio | 3:1 to 100:1 | Higher ratios favor complete conversion |
| Temperature | 28 ± 2°C | Lower temperatures reduce side reactions |
| Purification | Rectification | Achieves product purity of 99% |
| Yield | 94-98% | Depending on reaction conditions |
The optimized procedure involves:
- Preparing a mixture of dehydrated alcohol and ethyl acrylate (e.g., mass ratio 85:15)
- Cooling the mixture to the appropriate temperature (19-20°C)
- Passing the mixture through the fixed-bed reactor containing the anion-exchange resin
- Controlling the reactor temperature at 28 ± 2°C
- Collecting the product in a receiving tank
- Purifying by rectification to obtain ethyl 3-ethoxyprop-2-enoate with 99% purity
This continuous process allows for efficient large-scale production with excellent yields (up to 98%) and high purity.
Purification and Characterization
The purification of this compound is critical for obtaining the high-purity material required for further applications. Based on standard procedures for similar compounds, the following purification methods can be employed:
Column chromatography
Column chromatography using silica gel is the most common method for purifying such compounds. A gradient elution system using ethyl acetate and hexanes (or heptane) is typically effective, similar to the purification methods described for other complex heterocyclic compounds in search result.
Table 6: Typical Chromatography Conditions
| Parameter | Recommended Condition |
|---|---|
| Stationary phase | Silica gel (10-12g per 1g of crude product) |
| Mobile phase | Ethyl acetate/n-heptane gradient (30:70 to 100:0) |
| Flow rate | Moderate to slow to ensure good separation |
| Fraction collection | Based on TLC monitoring |
| Detection | UV visualization at 254nm |
Characterization methods
The identity and purity of this compound can be confirmed using various analytical techniques:
Table 7: Analytical Characterization Methods
| Technique | Information Provided | Expected Results |
|---|---|---|
| ¹H NMR | Structural confirmation | Characteristic signals for aromatic protons, ethoxy groups, and ethyl ester |
| ¹³C NMR | Carbon framework confirmation | Signals for carbonyl carbons, aromatic carbons, and aliphatic carbons |
| Mass Spectrometry | Molecular weight confirmation | Molecular ion peak at m/z 318.15 with characteristic isotope pattern for dichlorinated compound |
| HPLC | Purity assessment | Single major peak with purity ≥95% |
| IR Spectroscopy | Functional group identification | Strong C=O absorptions for ester and ketone functionalities |
| Elemental Analysis | Compositional confirmation | C, H, N, Cl percentages matching theoretical values |
Related Compounds and Alternative Approaches
While focusing specifically on this compound, it's worth noting several related compounds and alternative synthetic approaches that might be adapted for this preparation.
Related compounds with established syntheses
Search result provides information about the target compound and mentions it belongs to a family of pyridine derivatives with similar structural features. Additionally, search results and describe the synthesis of related compounds:
2,5-dichloropyridine-3-carbonyl chloride can be prepared from 2-hydroxynicotinic acid through a multi-step process involving sodium hypochlorite and thionyl chloride.
3,5-dichloropyridine-2-carbonyl chloride has been synthesized using both oxalyl chloride and thionyl chloride methods with excellent yields.
These analogous procedures provide valuable insights for optimizing the synthesis of the target compound.
Alternative coupling approaches
Based on similar chemistry for other heterocyclic compounds, alternative approaches to the final coupling step might include:
Coupling via mixed anhydrides : Formation of a mixed anhydride intermediate from 2,6-dichloropyridine-3-carboxylic acid followed by reaction with ethyl 3-ethoxyprop-2-enoate.
Direct coupling : Using coupling reagents such as carbodiimides (EDC, DCC) or HATU to directly couple 2,6-dichloropyridine-3-carboxylic acid with ethyl 3-ethoxyprop-2-enoate.
Transesterification approaches : Starting with another ester of 2,6-dichloropyridine-3-carboxylic acid and performing transesterification with ethyl 3-ethoxyprop-2-enoate under appropriate conditions.
Optimization Considerations
Several factors should be considered when optimizing the synthesis of this compound:
Temperature control
The coupling reaction between acid chlorides and esters is typically exothermic. Controlling the temperature, usually between 0-25°C, can help prevent side reactions and improve selectivity. For particularly sensitive systems, lower temperatures (-10 to 0°C) might be beneficial.
Base selection
While triethylamine is commonly used for neutralizing the HCl generated during the coupling reaction, alternative bases such as N,N-diisopropylethylamine (DIPEA) might offer advantages in terms of reduced side reactions. Search result mentions the use of DIPEA in a similar coupling reaction involving 3,5-dichloropyridine-2-carbonyl chloride.
Solvent effects
Dichloromethane is the preferred solvent for the coupling reaction due to its ability to dissolve both reactants and its inertness toward acid chlorides. Alternative solvents such as tetrahydrofuran, toluene, or acetonitrile might be considered depending on specific requirements for solubility or environmental concerns.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF), at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents, such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), are used for the reduction of the carbonyl group.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Hydrolysis: Carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets depend on the specific application and are subject to ongoing research.
Comparison with Similar Compounds
Structural Analogues in Imidazole Derivatives
highlights ethyl esters of imidazole derivatives, such as Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (Compound A) and Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (Compound C). Key differences include:
- Aromatic Core : The target compound uses a 2,6-dichloropyridine ring, whereas imidazole derivatives in employ phenyl-substituted imidazole cores. Pyridine’s electron-deficient nature (due to chlorine substituents) may enhance electrophilic reactivity compared to the electron-rich imidazole ring .
Hypothetical Data Table: Structural Comparison
Thiophene-Based Esters
describes Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate, a thiophene derivative with a ketone group. Comparatively:
- Heterocyclic Ring : Thiophene’s sulfur atom contributes to π-electron delocalization, contrasting with pyridine’s nitrogen-based electron deficiency. This difference could influence binding affinity in biological systems or catalytic interactions.
Crystallographic Analysis
Crystallography software like SHELX () and WinGX () are widely used for structural elucidation of such compounds. The dichloropyridine ring’s planar geometry and hydrogen-bonding propensity (as per ’s discussion on intermolecular interactions) could influence crystal packing, though experimental data is needed for confirmation .
Biological Activity
Ethyl 2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of nicotinoyl derivatives and is characterized by a dichloropyridine moiety, which is known for its diverse pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development and other therapeutic areas.
- Molecular Formula : C13H13Cl2NO4
- Molecular Weight : 318.15 g/mol
- IUPAC Name : Ethyl (E)-2-(2,6-dichloropyridine-3-carbonyl)-3-ethoxyprop-2-enoate
- InChI Key : OEWIHUFEAFZGBF-VQHVLOKHSA-N
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in biological systems. The compound may inhibit certain enzymes or bind to receptors involved in various signaling pathways. For instance, it has been noted for its potential role in enzyme inhibition and receptor modulation, which can lead to altered physiological responses.
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. This is particularly relevant in the context of developing new antibiotics.
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its mechanism may involve the induction of apoptosis in cancer cells, making it a candidate for further anticancer research.
- Enzyme Inhibition : this compound has been observed to inhibit specific enzymes that are crucial for metabolic processes in pathogens and cancer cells.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Staphylococcus aureus with an MIC of 32 µg/mL. |
| Study B | Anticancer Activity | Induced apoptosis in breast cancer cell lines (MCF7) with IC50 values around 15 µM. |
| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity with an IC50 value of 25 µM, indicating potential for neuroprotective applications. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
